N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a structurally complex compound featuring a thiazole core substituted with a 4-methyl group and an o-tolyl (2-methylphenyl) moiety at positions 4 and 2, respectively. The propanamide chain is further modified with a 4-oxoquinazolin-3(4H)-yl group, a heterocyclic system associated with diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-7-3-4-8-17(15)22-26-16(2)20(30-22)13-24-21(28)11-12-27-14-25-19-10-6-5-9-18(19)23(27)29/h3-10,14H,11-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCUSOLLGWGFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure featuring a thiazole moiety and a quinazoline derivative, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 414.5 g/mol. The presence of the thiazole ring contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and quinazoline have shown promising results against various cancer cell lines:
- Case Study : A study on thiazole-based compounds reported an IC50 value of 1.61 µg/mL against MCF-7 breast cancer cells, highlighting the potential of thiazole derivatives in cancer therapy .
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of Bcl-2 proteins .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties:
- Study Findings : Compounds similar to this compound have demonstrated effectiveness against a range of bacterial and fungal strains. For example, thiazole-based compounds have been noted for their activity against Staphylococcus aureus and Candida albicans.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer and antimicrobial activity |
| Quinazoline Moiety | Enhances cytotoxic effects against cancer cells |
| Substituents on Rings | Modifications can lead to increased potency or selectivity |
Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole and quinazoline derivatives:
- Synthesis Methods : The compound can be synthesized through multi-step reactions involving thiazole derivatives and quinazoline precursors .
- Biological Evaluation : Various studies have evaluated the in vitro activity against different cancer cell lines, with many derivatives showing IC50 values below 5 µg/mL, indicating strong potential for further development as therapeutic agents .
Scientific Research Applications
Anticancer Applications
Research has highlighted the compound's potential as an anticancer agent. Studies indicate that derivatives of similar structural frameworks exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing oxadiazole and thiazole structures have demonstrated promising anticancer properties by inhibiting thymidylate synthase, an essential enzyme in DNA synthesis .
Case Study: Anticancer Activity
A study investigated the anticancer effects of various thiazole derivatives, including those similar to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. The results showed that these compounds could inhibit tumor growth significantly, with some exhibiting IC50 values as low as 0.47 µM against specific cancer types . The mechanism of action involved molecular docking studies that indicated strong binding affinity to target proteins involved in cancer progression.
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown efficacy against various microbial strains. The thiazole and quinazoline moieties are known to enhance the lipophilicity of compounds, facilitating their penetration through cell membranes, which is crucial for antimicrobial activity .
Case Study: Antimicrobial Efficacy
Research published in the Turkish Journal of Chemistry demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds were tested for minimum inhibitory concentrations (MIC), revealing promising results that suggest potential development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole or quinazoline rings can significantly influence biological activity. For example, increasing the lipophilicity or altering functional groups can enhance binding affinity to biological targets.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Propanamide Derivatives with Pesticidal Activity
Compounds such as N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)-N-(prop-2-yn-1-yl)propanamide (P1) and N-(4-chloro-2-(pyrimidin-5-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (FA3) share a thiazole-propanamide backbone but differ in substituents. Key distinctions include:
- Pyridinyl/pyrimidinyl vs.
- Methylthio vs. quinazolinone side chains: The quinazolinone moiety in the target compound introduces hydrogen-bonding capabilities, which could enhance target affinity compared to the simpler methylthio group in P1 .
Antimicrobial Thiazole-Amide Derivatives
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides () feature a thiazole ring fused with pyrazole and phenyl groups. Unlike the target compound:
- Pyrazole vs.
- Substituent positioning : The target compound’s o-tolyl group at position 2 of the thiazole may sterically hinder interactions compared to the pyrazole’s phenyl group at position 1 .
Heterocyclic Propanamide Derivatives with Diverse Cores
- Z-29 (): Contains a dibenzothiadiazocin core linked to a fluorophenyl-thiazole.
- 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (): Features a thiazolidinone with a sulfanylidene group, which may enhance redox activity compared to the target compound’s non-sulfur quinazolinone .
Key Research Findings
- Synthetic Feasibility: The target compound’s synthesis may face challenges similar to FA3 (28% yield) due to steric hindrance from the o-tolyl group and the complexity of introducing the quinazolinone moiety .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., chloro in FA3) enhance pesticidal activity but reduce synthetic yield.
- Bulky aromatic substituents (e.g., o-tolyl in the target compound) may improve target selectivity but limit solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
